molecular formula C6H11N5 B13515029 ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide

({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide

Cat. No.: B13515029
M. Wt: 153.19 g/mol
InChI Key: ISVAEEQSIJYRPR-UHFFFAOYSA-N
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Description

({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: is a complex organic compound characterized by its unique structure, which includes both alkyne and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, which is then subjected to nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Halogenated compounds and strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary or secondary amines.

Scientific Research Applications

({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, while the amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: can be compared with other compounds that have similar functional groups:

The uniqueness of This compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

3-(diaminomethylidene)-1-methyl-1-prop-2-ynylguanidine

InChI

InChI=1S/C6H11N5/c1-3-4-11(2)6(9)10-5(7)8/h1H,4H2,2H3,(H5,7,8,9,10)

InChI Key

ISVAEEQSIJYRPR-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C(=N)N=C(N)N

Origin of Product

United States

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